molecular formula C16H14BrN3O3S B11042941 4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11042941
M. Wt: 408.3 g/mol
InChI Key: AGFQXYBININXSQ-UHFFFAOYSA-N
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Description

4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a sulfonamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Bromine Atom: Bromination of the aromatic ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the reaction of the brominated oxadiazole derivative with a sulfonamide precursor, often in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxadiazole ring or the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide and oxadiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. The oxadiazole ring can interact with various biological receptors, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenyl isocyanate
  • 4-Bromo-3-methylbenzonitrile
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide and an oxadiazole ring in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

4-bromo-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C16H14BrN3O3S/c1-11-3-2-4-12(9-11)16-19-15(23-20-16)10-18-24(21,22)14-7-5-13(17)6-8-14/h2-9,18H,10H2,1H3

InChI Key

AGFQXYBININXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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